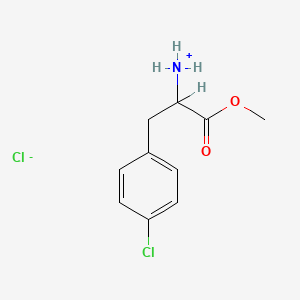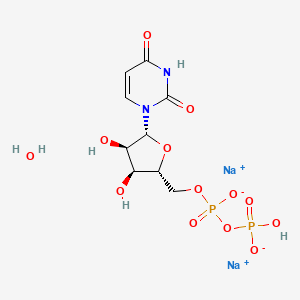
Uridine 5'-diphosphate disodium salt hydrate
Overview
Description
Uridine 5’-diphosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a disodium salt form of uridine 5’-diphosphate, which is a pyrimidine nucleotide. This compound is involved in the biosynthesis of nucleic acids and serves as a substrate for several enzymes, making it essential for cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine 5’-diphosphate disodium salt hydrate can be synthesized through the phosphorylation of uridine monophosphate. The process involves the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a suitable base. The reaction is typically carried out in an aqueous medium under controlled pH and temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of uridine 5’-diphosphate disodium salt hydrate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of overproducing uridine derivatives, which are then extracted and purified through a series of chromatographic techniques. The final product is obtained as a crystalline powder, which is then converted to its disodium salt hydrate form .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphate disodium salt hydrate undergoes various chemical reactions, including:
Phosphorylation: Conversion to uridine triphosphate.
Hydrolysis: Breakdown into uridine monophosphate and inorganic phosphate.
Glycosylation: Formation of glycosidic bonds with sugars.
Common Reagents and Conditions
Phosphorylation: Uses ATP and kinase enzymes under physiological conditions.
Hydrolysis: Catalyzed by phosphatases in aqueous solutions.
Glycosylation: Involves glycosyltransferases and sugar donors in buffered solutions.
Major Products Formed
Uridine triphosphate: Formed through phosphorylation.
Uridine monophosphate: Formed through hydrolysis.
Glycosylated nucleotides: Formed through glycosylation reactions.
Scientific Research Applications
Uridine 5’-diphosphate disodium salt hydrate has a wide range of applications in scientific research:
Mechanism of Action
Uridine 5’-diphosphate disodium salt hydrate exerts its effects through several mechanisms:
Ligand for P2Y Receptors: Binds to P2Y receptors, promoting chemotaxis and chemokinesis in microglial cells.
Substrate for Enzymes: Acts as a substrate for RNA polymerases and GTPases, facilitating RNA synthesis and regulation of G-coupled protein receptors.
Signaling Pathways: Involved in Rho-signaling via guanine nucleotide exchange factors (GEF), influencing cell signaling and cytoskeletal dynamics.
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-monophosphate disodium salt: A precursor in the biosynthesis of uridine 5’-diphosphate.
Uridine 5’-triphosphate disodium salt: A higher phosphorylated form involved in RNA synthesis.
Uridine 5’-diphosphoglucose disodium salt: Involved in glycogen synthesis.
Uniqueness
Uridine 5’-diphosphate disodium salt hydrate is unique due to its specific role as a substrate for glycosyltransferases and its involvement in the biosynthesis of glycosylated compounds. Its ability to act as a ligand for P2Y receptors also distinguishes it from other uridine derivatives .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBXRWOXLRCWIZ-LLWADOMFSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2Na2O13P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27821-45-0 | |
| Record name | Uridine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


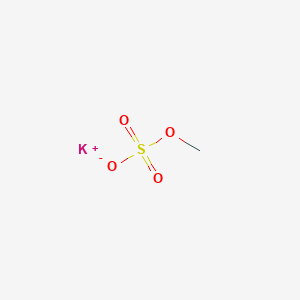

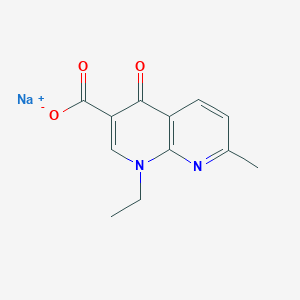
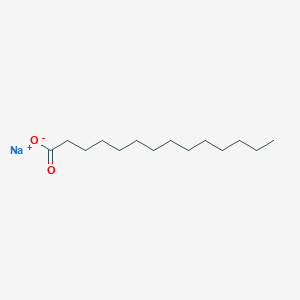
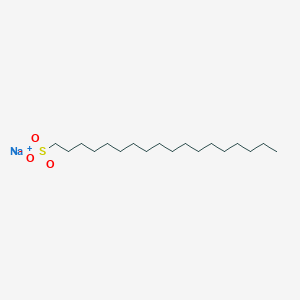
![sodium;(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B7803643.png)
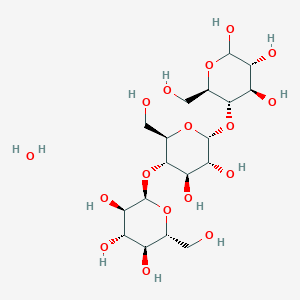
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7803656.png)
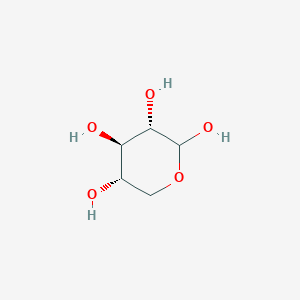

![disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7803672.png)
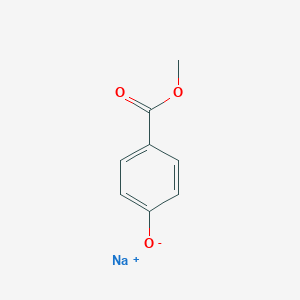
![azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B7803692.png)
